Boc-D-Ala-NH2 Boc-D-Ala-NH2
Brand Name: Vulcanchem
CAS No.: 78981-25-6
VCID: VC2024751
InChI: InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
SMILES: CC(C(=O)N)NC(=O)OC(C)(C)C
Molecular Formula: C8H16N2O3
Molecular Weight: 188.22 g/mol

Boc-D-Ala-NH2

CAS No.: 78981-25-6

Cat. No.: VC2024751

Molecular Formula: C8H16N2O3

Molecular Weight: 188.22 g/mol

* For research use only. Not for human or veterinary use.

Boc-D-Ala-NH2 - 78981-25-6

Specification

CAS No. 78981-25-6
Molecular Formula C8H16N2O3
Molecular Weight 188.22 g/mol
IUPAC Name tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Standard InChI InChI=1S/C8H16N2O3/c1-5(6(9)11)10-7(12)13-8(2,3)4/h5H,1-4H3,(H2,9,11)(H,10,12)/t5-/m1/s1
Standard InChI Key GZKKSKKIABUUCX-RXMQYKEDSA-N
Isomeric SMILES C[C@H](C(=O)N)NC(=O)OC(C)(C)C
SMILES CC(C(=O)N)NC(=O)OC(C)(C)C
Canonical SMILES CC(C(=O)N)NC(=O)OC(C)(C)C

Introduction

Chemical Structure and Properties

Boc-D-Ala-NH2, known by its IUPAC name tert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate, possesses distinct chemical characteristics that define its functionality in research applications. This modified amino acid features a D-alanine core with strategic modifications at both termini.

Basic Chemical Information

The compound exhibits well-defined chemical parameters essential for research applications:

PropertyValue
Molecular FormulaC8H16N2O3
Molecular Weight188.22 g/mol
CAS Number78981-25-6
IUPAC Nametert-butyl N-[(2R)-1-amino-1-oxopropan-2-yl]carbamate
Canonical SMILESCC(C(=O)N)NC(=O)OC(C)(C)C
Isomeric SMILESCC@HNC(=O)OC(C)(C)C

The compound incorporates three key structural elements: the Boc protecting group (tert-butyloxycarbonyl) that shields the amino group, the D-alanine residue with its characteristic R-configuration, and the amide function replacing the carboxylic acid terminus . This structural arrangement provides both reactivity control and stereochemical specificity essential for peptide synthesis applications.

Physical Properties and Stability Characteristics

Boc-D-Ala-NH2 demonstrates specific physical properties that influence its handling and application in laboratory settings:

PropertyCharacteristic
SolubilitySoluble in water or 1% acetic acid
Recommended StorageDesiccate at -20°C
AppearanceWhite to off-white solid
Stock Solution Stability6 months at -80°C; 1 month at -20°C

The compound's solubility profile facilitates its use in various aqueous reaction systems, while proper storage conditions are essential for maintaining its structural integrity over time . The stereochemical purity of Boc-D-Ala-NH2 is particularly sensitive to storage conditions, with racemization risks increasing with improper handling.

Synthesis Methodologies

The preparation of Boc-D-Ala-NH2 involves strategic chemical transformations that preserve the compound's stereochemical integrity while introducing the required functional groups.

Standard Synthetic Routes

The primary synthesis pathway proceeds through a two-stage process:

  • Boc protection of the D-alanine amino group using di-tert-butyl dicarbonate (Boc2O) in the presence of base catalysts such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) .

  • Amidation of the carboxyl terminus, typically employing coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the reaction with ammonia or ammonium salts.

This synthetic approach maintains the critical D-stereochemistry while establishing the required N-protection and C-terminal modification essential for the compound's application in peptide synthesis.

Purification and Characterization

Following synthesis, Boc-D-Ala-NH2 requires purification through:

  • Column chromatography using silica gel with ethyl acetate/hexane eluent systems

  • Recrystallization techniques for achieving high purity (>95%)

  • Characterization via spectroscopic methods including:

    • ¹H NMR (distinctive signal at δ ~1.4 ppm for Boc tert-butyl group)

    • ¹³C NMR

    • High-resolution mass spectrometry

Proper monitoring of the synthesis reactions using TLC or HPLC helps ensure complete conversion and prevents contamination with unreacted D-alanine or intermediates .

Research Applications

Boc-D-Ala-NH2 finds extensive application across multiple scientific disciplines, with particular significance in biochemical and pharmaceutical research.

Peptide Synthesis Integration

In peptide assembly, Boc-D-Ala-NH2 serves multiple critical functions:

  • It introduces D-alanine residues with stereochemical precision

  • The Boc protection prevents unwanted side reactions during coupling steps

  • Its incorporation creates peptides with enhanced stability against enzymatic degradation

Peptide SequenceYield (%)Synthesis Methodology
H-Gly-D-Ala-NH285Fmoc strategy
H-Val-D-Ala-NH278Solid-phase synthesis
H-Arg-D-Ala-NH290Solution-phase synthesis

These efficiency data demonstrate the compound's compatibility with various peptide synthesis strategies, highlighting its versatility in research applications .

Biochemical Research Utilities

In biochemical investigations, Boc-D-Ala-NH2 provides several research advantages:

  • Facilitates the study of enzyme-substrate stereoselectivity

  • Enables the creation of peptides for protein-protein interaction studies

  • Serves as a valuable tool in structural biology investigations

The compound's well-defined stereochemistry makes it particularly useful for examining how biological systems distinguish between D and L amino acid configurations, providing insights into fundamental biochemical recognition processes .

Biological Activities

Boc-D-Ala-NH2 exhibits significant biological properties that extend beyond its utility as a synthesis reagent.

Antimicrobial Properties

Research has established that Boc-D-Ala-NH2 demonstrates antimicrobial effects through specific mechanisms:

  • Interference with bacterial peptidoglycan synthesis

  • Disruption of D-alanine utilization in bacterial cell walls

  • Competitive inhibition of D-alanine-D-alanine ligase enzymes

These properties make the compound relevant to antibiotic research, particularly in addressing bacterial resistance mechanisms .

Table 2: Antimicrobial Activity Profile

Bacterial StrainInhibition Zone (mm)
Escherichia coli15
Staphylococcus aureus18
Bacillus subtilis12

The differential effectiveness against various bacterial species reflects the compound's specific mechanism of action in disrupting cell wall synthesis pathways, with particular efficacy against Gram-positive organisms.

Anticancer Investigation Findings

Recent studies have explored Boc-D-Ala-NH2's potential in cancer research:

  • In vitro studies demonstrate that D-amino acid-containing compounds can induce apoptosis in cancer cells

  • Peptides incorporating D-alanine exhibit enhanced cytotoxicity against breast cancer cell lines including MCF-7

  • The mechanism appears to involve disruption of mitochondrial function and induction of oxidative stress

These findings suggest potential applications in developing novel anticancer peptides with enhanced stability and selective cytotoxicity, though research remains in preliminary stages.

Table 3: Stock Solution Preparation Reference

ConcentrationVolume Required for Different Amounts
1 mg
1 mM5.3135 mL
5 mM1.0627 mL
10 mM0.5313 mL

For enhanced solubilization in aqueous systems:

  • Heat the compound gently to 37°C

  • Utilize brief sonication (ultrasonic bath)

  • Consider adding minimal amounts of DMSO for difficult cases

  • Filter through a 0.22 μm membrane for sterile preparations

These guidelines ensure consistent solution preparation for experimental applications while maintaining the compound's chemical integrity.

Comparative Analysis

Examining Boc-D-Ala-NH2 in relation to similar compounds provides context for its specific applications and advantages.

Related Compounds Comparison

Several structurally related compounds offer alternative properties for research applications:

CompoundKey DifferencesApplication Distinctions
Boc-L-Ala-NH2L-stereochemistryNatural peptide synthesis
Fmoc-D-Ala-NH2Fmoc protectionBase-labile protecting group
Cbz-D-Ala-NH2Cbz protectionHydrogenation-removable protection
D-Ala-NH2UnprotectedDirect coupling applications

The selection between these compounds depends primarily on the specific requirements of the peptide synthesis strategy, with Boc-D-Ala-NH2 offering particular advantages in acid-labile protection schemes .

Stereochemical Significance

The D-configuration in Boc-D-Ala-NH2 provides distinct advantages over L-isomers:

  • Enhanced resistance to proteolytic degradation in resulting peptides

  • Altered conformational preferences that can modify bioactivity

  • Increased stability in physiological environments

  • Novel binding properties to biological targets

These stereochemical characteristics make D-alanine incorporation particularly valuable in designing peptides with improved pharmacokinetic properties for therapeutic applications .

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